molecular formula C19H20BrN3O3 B11564914 N-(4-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide

N-(4-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide

Cat. No.: B11564914
M. Wt: 418.3 g/mol
InChI Key: XRMHVHDGOVAZMI-FYJGNVAPSA-N
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Description

N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE: is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group, which are linked through a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves a multi-step process. One common method is the condensation reaction between 4-bromobenzaldehyde and 3-methoxybenzaldehyde with hydrazine hydrate, followed by the reaction with butanoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the hydrazinecarbonyl moiety, converting it into amines or other reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new hydrazine derivatives with potential biological activities.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent, particularly in the treatment of certain cancers or inflammatory diseases.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE involves its interaction with specific molecular targets. The hydrazinecarbonyl moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • N-(4-BROMOPHENYL)-3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
  • N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE-3-CARBOHYDRAZIDE

Comparison: Compared to similar compounds, N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is unique due to the presence of both bromophenyl and methoxyphenyl groups, which enhance its chemical reactivity and binding properties

Properties

Molecular Formula

C19H20BrN3O3

Molecular Weight

418.3 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C19H20BrN3O3/c1-26-17-5-2-4-14(12-17)13-21-23-19(25)7-3-6-18(24)22-16-10-8-15(20)9-11-16/h2,4-5,8-13H,3,6-7H2,1H3,(H,22,24)(H,23,25)/b21-13+

InChI Key

XRMHVHDGOVAZMI-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CCCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CCCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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